6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Description
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine (CAS: 1216292-05-5) is a halogenated heterocyclic compound featuring a fused triazolo-pyridine core with a bromine atom at position 6 and an amine group at position 8 . Its molecular formula is C₆H₅BrN₄, with a molecular weight of 213.03 g/mol . The compound’s unique substitution pattern distinguishes it from other triazolo-pyridine derivatives, influencing its physicochemical properties and biological interactions.
Properties
IUPAC Name |
6-bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-5(8)6-10-9-3-11(6)2-4/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDYQEVFUVHKQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=CN2C=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis often begins with a brominated amino-pyridine precursor such as 2-amino-5-bromopyridine or related derivatives. This compound provides the pyridine core with the bromine substituent already in place.
Formation of the Triazolo Ring
A common approach to form the fused triazolo[4,3-a]pyridine system involves cyclization reactions between the amino group on the pyridine and hydrazine derivatives or hydrazides. For example:
- Reaction of the amino-pyridine with hydrazine hydrate or substituted hydrazides under heating conditions in solvents like ethanol or acetonitrile.
- Cyclization typically proceeds via nucleophilic attack of the hydrazine nitrogen on a suitable electrophilic site, followed by ring closure to form the triazole ring fused to the pyridine.
Specific Synthetic Route Example
One documented synthetic route (analogous to related triazolo-pyridine compounds) involves:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Bromination of pyridine derivative | Controlled bromination reagents (e.g., N-bromosuccinimide) | To introduce bromine at position 6 |
| 2 | Formation of hydrazone intermediate | Reaction with hydrazine hydrate | Precursor to triazole ring |
| 3 | Cyclization to triazolo-pyridine | Heating in ethanol/acetonitrile, sometimes microwave-assisted | Forms fused heterocycle |
| 4 | Amination or preservation of amino group | Avoiding harsh conditions that remove amino | Ensures 8-amine functionality |
Recent Advances in Related Compounds
Patent literature reveals advanced processes for similar brominated triazolo-pyridines involving:
- Use of directing groups such as 1,1-dimethoxy-N,N-dimethylmethanamine on amino-pyridine precursors to control regioselectivity.
- Nickel-catalyzed methylation reactions replacing bromine substituents on pyridine rings, demonstrating the possibility of selective functional group transformations.
- Hydrolysis steps to remove directing groups and regenerate amino groups cleanly.
These methods provide insight into potential scalable synthetic routes adaptable to 6-Bromo-triazolo[4,3-a]pyridin-8-amine preparation.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Purpose | Key Considerations |
|---|---|---|---|
| Bromination of pyridine | N-bromosuccinimide or similar | Introduce Br at position 6 | Control to avoid polybromination |
| Formation of hydrazone intermediate | Hydrazine hydrate, ethanol | Prepare precursor for ring closure | Mild heating, solvent choice important |
| Cyclization to triazolo ring | Heating, microwave-assisted optional | Fuse triazole to pyridine | Reaction time and temperature critical |
| Amino group preservation | Avoid harsh acidic/basic conditions | Maintain 8-amine functionality | Protecting groups may be used |
| Directing group strategy (optional) | 1,1-dimethoxy-N,N-dimethylmethanamine | Control regioselectivity | Removal by hydrolysis post-reaction |
| Metal-catalyzed substitution (optional) | Nickel catalyst, methyl zinc reagents | Modify substituents | Catalyst choice affects yield and side products |
Research Findings and Analytical Data
- Microwave-assisted cyclization has been shown to significantly improve reaction efficiency and yield for triazolo-pyridine systems.
- Use of directing groups enhances regioselectivity, minimizing side products.
- Metal-catalyzed substitution reactions provide routes for late-stage functionalization, useful for analog synthesis.
- Analytical characterization (NMR, MS, IR) confirms the structure and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups under appropriate conditions.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with other compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and azinium-N-imines for cycloaddition reactions. Conditions such as the presence of copper acetate and microwave irradiation are often employed to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cycloaddition reactions can result in fused heterocyclic compounds .
Scientific Research Applications
Chemical Applications
Building Block for Synthesis:
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine serves as an essential building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various substitution reactions where the bromine atom can be replaced with different nucleophiles, leading to a diverse range of derivatives. These derivatives can exhibit altered electronic properties and reactivity profiles.
Reactions and Mechanisms:
The compound is involved in several types of reactions:
- Substitution Reactions: The bromine atom can be substituted using reagents like sodium azide or amines.
- Oxidation and Reduction Reactions: The triazole and pyridine rings can undergo oxidation or reduction to modify their chemical properties.
Biological Applications
Enzyme Inhibitors:
Research indicates that this compound derivatives may act as enzyme inhibitors. This property is crucial for developing drugs targeting specific enzymes involved in various diseases.
Antimicrobial and Anticancer Activities:
Several studies have demonstrated that derivatives of this compound exhibit significant antimicrobial and anticancer activities. For instance:
- Antimicrobial Activity: Compounds derived from this compound have shown effectiveness against various bacterial strains.
- Anticancer Activity: Preliminary research suggests that these derivatives can inhibit the proliferation of cancer cell lines.
Medicinal Chemistry
Drug Development:
Due to its biological activity, this compound is explored in medicinal chemistry as a potential lead compound for drug development. Its derivatives are being investigated for their therapeutic effects in treating conditions such as cancer and infections.
Mechanism of Action:
The mechanism by which this compound interacts with biological targets involves forming hydrogen bonds with active sites on enzymes or receptors. This interaction can lead to the inhibition or modulation of enzyme activity.
Industrial Applications
Material Science:
In the industrial sector, this compound is utilized in developing new materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.
Mechanism of Action
The mechanism of action of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. For example, it can act as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation. Additionally, it can inhibit JAK1 and JAK2, which are kinases involved in cytokine signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects
- 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS: N/A): This positional isomer has bromine at position 6 and an amine at position 3. No biological data are reported, but synthetic routes suggest similar reactivity .
3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine (CAS: N/A):
Here, bromine and amine groups occupy positions 3 and 6, respectively. The reversed substituent positions may alter dipole moments and solubility (predicted logP ~1.8) compared to the 6-bromo-8-amine analog (logP ~2.1) .
Halogen vs. Alkyl Substitutions
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine (CAS: N/A):
Replacing bromine with a methyl group (C₇H₈N₄, MW: 148.17 g/mol) increases hydrophobicity (logP ~1.2) and reduces steric bulk. This substitution enhances metabolic stability but may diminish halogen-bonding interactions critical for target binding .- The thione group at position 3 offers sulfur-mediated interactions, contrasting with the amine’s hydrogen-bonding capability .
Core Scaffold Variations
- For example, antimalarial derivatives with sulfonamide moieties (e.g., IC₅₀ = 2.24 µM) demonstrate the scaffold’s versatility, though bromine-amine substitutions in smaller cores may offer better bioavailability .
Biological Activity
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine (CAS Number: 1216292-05-5) is a heterocyclic compound known for its diverse biological activities. The compound features a triazole ring fused to a pyridine structure, with a bromine substituent at the 6th position. Its unique chemical properties make it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of approximately 213.035 g/mol. This compound has been characterized for its potential applications in various biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅BrN₄ |
| Molecular Weight | 213.035 g/mol |
| CAS Number | 1216292-05-5 |
| Purity Limit | ≥ 98% |
| Storage Temperature | Room Temperature |
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The triazole ring allows for the formation of hydrogen bonds and other non-covalent interactions with active sites on target proteins. This interaction can lead to inhibition or modulation of enzymatic activity, which is crucial in various therapeutic contexts.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of multiple bacterial strains without affecting host cell viability. A notable study highlighted its selective activity against Chlamydia trachomatis, a common sexually transmitted infection, demonstrating its potential as a targeted therapeutic agent .
Anticancer Properties
The compound has also been investigated for anticancer activities. Various analogues have shown promising results in inhibiting cell proliferation in human cancer cell lines such as HeLa and HCT116. The structure-activity relationship (SAR) studies have indicated that modifications to the triazole and pyridine rings can enhance potency against specific cancer targets .
Enzyme Inhibition
This compound has been studied as an enzyme inhibitor. Its derivatives have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. For example, certain compounds derived from this scaffold showed IC50 values in the low micromolar range against CDK2 and CDK9 .
Study on Antichlamydial Activity
A recent investigation focused on the antichlamydial activity of compounds based on the triazolo-pyridine scaffold. The study revealed that specific modifications led to enhanced selectivity and efficacy against C. trachomatis, with minimal toxicity observed in mammalian cell lines . This underscores the therapeutic potential of this compound class in treating chlamydial infections.
Evaluation of Anticancer Activity
Another study evaluated the anticancer potential of this compound derivatives against various cancer cell lines. The findings indicated that certain derivatives exhibited strong antiproliferative effects and induced apoptosis in cancer cells through caspase activation pathways .
Q & A
Q. What are common synthetic routes for 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine?
The synthesis typically involves cyclization or substitution reactions. For example:
- Nucleophilic substitution : Reacting brominated precursors with amines in polar aprotic solvents (e.g., DMF) under reflux conditions. Yields range from 35% to 83% depending on substituents and reaction time .
- Boronation : Using BBr₃ in dichloromethane (DCM) to introduce bromine at specific positions, followed by amine coupling .
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nucleophilic substitution | DMF, K₂CO₃, 105°C | 56–83% | |
| Boronation | BBr₃, DCM, room temperature | 35–68% |
Q. How is the compound characterized for structural confirmation?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm hydrogen/carbon environments. For example, aromatic protons appear at δ 7.2–8.5 ppm, and amine protons at δ 5.5–6.2 ppm .
- X-ray crystallography : Resolves crystal packing and bond angles. Crystals grown via methanol recrystallization (m.p. ~573 K) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical molecular weights (e.g., 242.57 g/mol for C₆H₉BrClNS) .
Q. What solvents and conditions are optimal for recrystallization?
Methanol and ethanol are commonly used. For example:
- Dissolve the crude product in hot methanol, then cool slowly to room temperature. Crystals suitable for X-ray analysis form within 24–48 hours .
Advanced Research Questions
Q. How can reaction yields be optimized for brominated triazolo-pyridine derivatives?
Strategies include:
- Catalyst screening : Use Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to enhance regioselectivity .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% .
- Byproduct analysis : Monitor reactions via TLC or HPLC to identify intermediates (e.g., debrominated byproducts) .
Q. How to address contradictory NMR data across studies?
- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃; amine protons may shift due to hydrogen bonding .
- Dynamic processes : Use variable-temperature NMR to detect tautomerism or rotational barriers .
- 2D NMR : Employ COSY and HSQC to resolve overlapping signals (e.g., distinguishing triazole vs. pyridine protons) .
Q. What computational methods validate experimental structural data?
- DFT calculations : Compare optimized geometries (e.g., bond lengths, angles) with X-ray data .
- Docking studies : Predict binding interactions if the compound is a receptor ligand (e.g., adenosine A₁/A₂ₐ receptors) .
Q. How does bromine substitution impact electronic properties?
Q. What are key challenges in scaling up synthesis?
- Purification : Column chromatography is inefficient for large batches; switch to recrystallization or fractional distillation .
- Safety : Handle BBr₃ and brominated intermediates in fume hoods due to toxicity .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
